molecular formula C18H31N3O2S B7514815 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide

Cat. No. B7514815
M. Wt: 353.5 g/mol
InChI Key: KBQAEXCITFVGNK-UHFFFAOYSA-N
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Description

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide, also known as S32212, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit promising pharmacological properties.

Mechanism of Action

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. By blocking the activation of this receptor, 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide can modulate the release of dopamine, which is involved in the regulation of mood, motivation, and reward. This property makes 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide a potential candidate for the treatment of several psychiatric disorders, including depression, addiction, and schizophrenia.
Biochemical and Physiological Effects:
6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide has been shown to exhibit several biochemical and physiological effects. It has been shown to modulate the release of dopamine in the mesolimbic system, which is involved in the regulation of mood, motivation, and reward. Additionally, 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

Advantages and Limitations for Lab Experiments

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide has several advantages and limitations for lab experiments. One advantage is its potent and selective inhibition of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various medical conditions. Additionally, 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer. However, one limitation of 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide. One direction is to further investigate its potential therapeutic applications in various medical conditions, including depression, addiction, and schizophrenia. Additionally, more research is needed to understand the mechanism of action of 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide and its biochemical and physiological effects. Furthermore, the development of more efficient synthesis methods and the optimization of its pharmacological properties could lead to the development of more effective treatments for various medical conditions.
In conclusion, 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its potent and selective inhibition of the dopamine D3 receptor, anti-inflammatory and anti-cancer properties, and other biochemical and physiological effects make it a valuable tool for studying the role of this receptor in various medical conditions. Further research is needed to fully understand the potential of 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide and to develop more effective treatments for various medical conditions.

Synthesis Methods

The synthesis of 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide involves the reaction of 3-chloropyridine-6-sulfonyl chloride with cyclohexylmethylamine and diisopropylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide in high yield and purity. This synthesis method has been reported in several research articles and has been shown to be a reliable and efficient method for the preparation of 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide.

Scientific Research Applications

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to exhibit potent and selective inhibition of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward. This property makes 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide a potential candidate for the treatment of several psychiatric disorders, including depression, addiction, and schizophrenia. Additionally, 6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O2S/c1-14(2)21(15(3)4)24(22,23)17-11-12-18(19-13-17)20(5)16-9-7-6-8-10-16/h11-16H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQAEXCITFVGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)S(=O)(=O)C1=CN=C(C=C1)N(C)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide

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